molecular formula C23H21N5O2S B11514943 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide CAS No. 443332-94-3

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide

Cat. No.: B11514943
CAS No.: 443332-94-3
M. Wt: 431.5 g/mol
InChI Key: BZKMWKOJZLQKNX-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, a methoxymethyl group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and methoxymethyl groups, and the coupling of the phenyldiazenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H21N3O2S
  • Molecular Weight : 365.45 g/mol
  • IUPAC Name : this compound
  • SMILES : Cc(cc1)c(C)cc1NC(CSc1nc(C)cc(COC)c1C#N)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their function.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound show promise in cancer therapy. For instance, research demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest at G1 phase
A549 (Lung Cancer)15Inhibition of migration

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies revealed significant activity against both gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory effects by reducing cytokine production and inhibiting inflammatory pathways. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. The results indicated that modifications to the pyridine ring enhanced cytotoxicity against MCF-7 cells, suggesting that further structural optimization could yield more potent analogs.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against drug-resistant strains of bacteria. The findings highlighted that the compound's unique structure allowed it to penetrate bacterial membranes effectively, leading to increased bactericidal activity.

Properties

CAS No.

443332-94-3

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C23H21N5O2S/c1-16-12-17(14-30-2)21(13-24)23(25-16)31-15-22(29)26-18-8-10-20(11-9-18)28-27-19-6-4-3-5-7-19/h3-12H,14-15H2,1-2H3,(H,26,29)

InChI Key

BZKMWKOJZLQKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C#N)COC

Origin of Product

United States

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